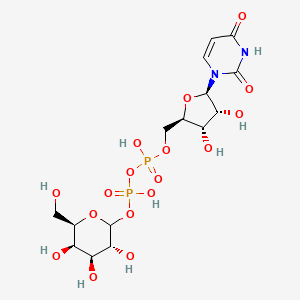
UDP-D-galactose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-D-galactose is a UDP-sugar having D-galactose as the sugar component. It has a role as a human metabolite. It is a conjugate acid of an this compound(2-).
Aplicaciones Científicas De Investigación
Enhanced UDP-Glucose and UDP-Galactose Production
Rodríguez-Díaz and Yebra (2011) explored the metabolic engineering of Lactobacillus casei for enhanced production of UDP-glucose and UDP-galactose. They achieved significant increases in both compounds, which are crucial substrates in oligosaccharide synthesis. This work highlights the potential of metabolic engineering in bacteria for increased production of UDP-sugars, with implications in industrial biotechnology and pharmaceutical research (Rodríguez-Díaz & Yebra, 2011).
UDP-Galactose in Leishmania Major
A study by Lamerz et al. (2010) revealed an independent UDP-galactose salvage pathway in Leishmania major. This research suggests that UDP-galactose can arise independently of UDP-glucose, which is vital for the synthesis of glycoconjugates on the surface of this parasite. These findings provide insights into alternative metabolic pathways in protozoan parasites and may inform drug development strategies (Lamerz et al., 2010).
Imaging Glycans in Zebrafish Development
Daughtry et al. (2019) demonstrated the use of UDP-Gal analogs in imaging glycans during zebrafish development. This research highlights the potential of UDP-Gal as a metabolic probe for studying glycosylation processes in vivo, with implications for understanding galactose metabolism-related diseases (Daughtry et al., 2019).
UDP-Hexose 4-Epimerase in Thermotoga maritima
Shin et al. (2015) studied the UDP-hexose 4-epimerase from the hyperthermophilic Eubacterium Thermotoga maritima, which catalyzes the interconversion of UDP-glucose and UDP-galactose. This research provides insights into the enzymatic mechanism and substrate specificity of this epimerase, contributing to our understanding of galactose metabolism at high temperatures (Shin et al., 2015).
Galactosylation in Oyster Biocatalysis
Song et al. (2018) described the characterization of a UDP-glucose 4-epimerase from the oyster Magallana gigas. This research underscores the potential of marine organisms as sources of enzymes for biocatalytic production of UDP-galactose, which is a key building block in the synthesis of galactose-containing glycoconjugates (Song et al., 2018).
Propiedades
Fórmula molecular |
C15H24N2O17P2 |
|---|---|
Peso molecular |
566.3 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8+,9-,10+,11-,12-,13-,14?/m1/s1 |
Clave InChI |
HSCJRCZFDFQWRP-LNYDKVEPSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-Chlorophenyl)hydrazono]cyanothioacetamide](/img/structure/B1233775.png)
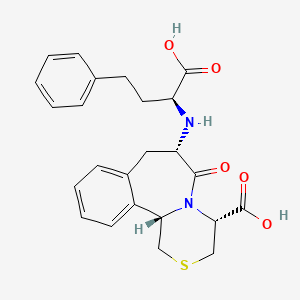

![(2R,8S)-14-Oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B1233782.png)
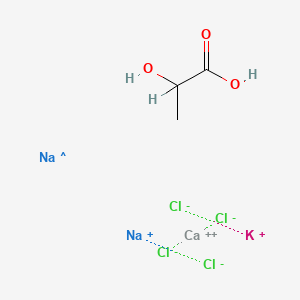
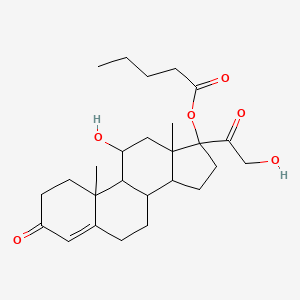
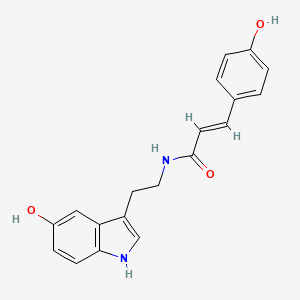

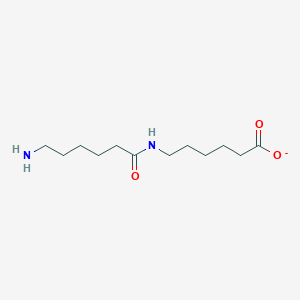
![2-Methyl-8-phenylmethoxyimidazo[1,2-a]pyrazin-3-amine;hydrate;hydrochloride](/img/structure/B1233790.png)
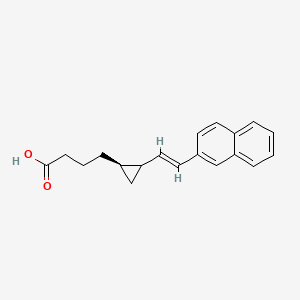
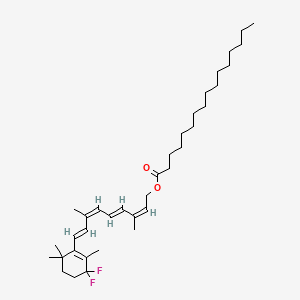
![4-[2-(3-Chlorophenyl)vinyl]pyridine](/img/structure/B1233796.png)
